molecular formula C20H24O3 B1161511 Dodonolide CAS No. 349534-73-2

Dodonolide

Cat. No.: B1161511
CAS No.: 349534-73-2
M. Wt: 312.4 g/mol
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Description

Dodonolide is a natural diterpenoid compound isolated from the leaves of the plant Dodonaea viscosa. It has a molecular formula of C20H24O3 and a molecular weight of 312.41 g/mol. This compound is known for its unique structure, which includes a furan ring and a cyclodecane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodonolide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclodecane Ring: This step involves the cyclization of a linear precursor to form the cyclodecane ring system.

    Introduction of the Furan Ring: The furan ring is introduced through a series of reactions, including oxidation and cyclization.

    Final Modifications:

Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from the plant Dodonaea viscosa. The process involves:

    Harvesting and Drying: The leaves of Dodonaea viscosa are harvested and dried.

    Extraction: The dried leaves are subjected to solvent extraction using solvents such as chloroform or ethyl acetate.

    Purification: The crude extract is purified using column chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Dodonolide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds.

Scientific Research Applications

Dodonolide has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a starting material for the synthesis of various complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: this compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent.

    Industry: this compound is used in the development of new materials and as a natural product in various industrial applications

Mechanism of Action

The mechanism of action of Dodonolide involves its interaction with various molecular targets and pathways. This compound is known to:

    Inhibit Enzymes: It inhibits certain enzymes involved in inflammatory pathways.

    Modulate Signaling Pathways: this compound modulates signaling pathways related to cell growth and apoptosis.

    Bind to Receptors: It binds to specific receptors on cell surfaces, leading to various biological effects

Comparison with Similar Compounds

    Dodonic Acid: A diterpenoid with similar structural features.

    Hautriwaic Acid: Another diterpenoid isolated from Dodonaea viscosa.

    Hautriwaic Lactone: A lactone derivative with structural similarities to Dodonolide.

Uniqueness of this compound: this compound is unique due to its specific combination of a furan ring and a cyclodecane ring system, which is not commonly found in other diterpenoids. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(6R,7S,8E,10Z)-7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-15-6-7-17-14-23-19(21)18(17)5-3-4-10-20(15,2)11-8-16-9-12-22-13-16/h3-5,9-10,12-13,15H,6-8,11,14H2,1-2H3/b5-3-,10-4+/t15-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTWCVLUMOQAFC-CIGQNIJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=CC=CC1(C)CCC3=COC=C3)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(/C=C\C=C\[C@@]1(C)CCC3=COC=C3)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the larvicidal activity of Dodonolide against Aedes albopictus and Culex pipiens quinquefasciatus?

A: The research paper you provided investigated the larvicidal activity of various compounds extracted from Dodonaea viscosa, including this compound, against the fourth-instar larvae of Aedes albopictus and Culex pipens quinquefasciatus []. While the study tested this compound, it unfortunately did not report specific results for its larvicidal activity. Further research is needed to determine the efficacy of this compound against these mosquito species.

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